An In-Depth Technical Guide to the Chemical Properties of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid
An In-Depth Technical Guide to the Chemical Properties of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tert-butoxycarbonylamino)-indan-2-yl-acetic acid, a non-proteinogenic amino acid, represents a unique structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid indane scaffold, combined with the versatile chemistry of the amino and carboxylic acid functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into more complex molecular architectures.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid. By integrating experimental data from analogous structures with predictive modeling, we aim to equip researchers with the foundational knowledge required for its effective utilization in their scientific endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is characterized by a central indane ring system, with the amino and acetic acid moieties attached to the C-2 position. The tert-butoxycarbonyl group is attached to the amino nitrogen.
Diagram of the Molecular Structure:
Caption: 2D structure of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid.
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, many properties have been estimated using computational models due to the limited availability of experimental data in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₄ | ChemScene[1] |
| Molecular Weight | 291.34 g/mol | ChemScene[1] |
| CAS Number | 155172-73-9 | Labseeker[2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | 130-140 °C (predicted) | Computational Prediction |
| Boiling Point | > 300 °C (decomposes, predicted) | Computational Prediction |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | General knowledge of Boc-protected amino acids |
| pKa (Carboxylic Acid) | 4.5 - 5.0 (predicted) | Computational Prediction[4] |
| logP | 2.5 - 3.0 (predicted) | Computational Prediction[4] |
| Purity | ≥98% | ChemScene[1] |
| Storage | Sealed in dry, 2-8℃ | ChemScene[1] |
Spectroscopic Data (Expected)
While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from the analysis of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. The N-H proton of the carbamate will likely appear as a broad singlet between 5.0 and 7.0 ppm, with its chemical shift being solvent-dependent. The protons of the indane ring system will exhibit complex multiplets in the aromatic region (around 7.1-7.3 ppm) and the aliphatic region (2.5-3.5 ppm). The α-proton and the methylene protons of the acetic acid moiety will likely appear as multiplets in the 2.5-4.5 ppm range.[1][5][6]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the urethane will be observed around 155 ppm, while the carboxylic acid carbonyl will be in the range of 170-180 ppm. The carbons of the indane ring will show signals in both the aromatic (120-145 ppm) and aliphatic (30-50 ppm) regions.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is expected to exhibit the following characteristic absorption bands:
-
~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with the N-H stretch.
-
~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.
-
~1740 cm⁻¹: C=O stretching of the urethane carbonyl group.[9]
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.
-
~1520 cm⁻¹: N-H bending (Amide II band).[10]
-
~1160 cm⁻¹: C-O stretching of the tert-butyl group.
The presence of these distinct carbonyl stretching frequencies is a key diagnostic feature for Boc-protected amino acids.[2][11]
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group or its fragments.[12][13]
-
Loss of tert-butyl cation (57 Da): [M+H - 57]⁺
-
Loss of isobutylene (56 Da): [M+H - 56]⁺
-
Loss of CO₂ (44 Da) from the Boc group: [M+H - 44]⁺
-
Loss of the entire Boc group (100 Da): [M+H - 100]⁺
It is important to note that fragmentation can sometimes occur in the ion source, leading to the observation of the deprotected species even with soft ionization techniques.[14]
Reactivity and Stability
The chemical reactivity of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is primarily governed by its three key functional components: the Boc-protected amine, the carboxylic acid, and the indane ring system.
The Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, particularly basic and nucleophilic environments. However, it is readily cleaved under acidic conditions.
Diagram of Boc Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of the Boc group.
This acid-lability allows for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully controlled. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.
The Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols under acidic catalysis.
-
Amide bond formation: Activation with coupling reagents (e.g., DCC, HATU) followed by reaction with an amine. This is a crucial reaction for its use as a building block in peptide and peptidomimetic synthesis.
-
Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The Indane Ring System
The indane nucleus is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. It is generally a stable aromatic system. The aliphatic portion of the indane ring can potentially undergo radical substitution reactions under harsh conditions, but it is typically inert under the conditions used for peptide synthesis and modification of the amino and carboxyl groups. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing alkyl framework.[15]
Proposed Synthetic Pathway
Diagram of a Plausible Synthetic Pathway:
Caption: A representative synthetic route to the target compound.
This proposed pathway is illustrative and would require experimental optimization of reaction conditions, solvents, and purification methods.
Potential Applications
The unique structural features of (Tert-butoxycarbonylamino)-indan-2-yl-acetic acid make it a promising building block in several areas of drug discovery and development:
-
Peptidomimetics: The rigid indane scaffold can be used to constrain the conformation of peptides, potentially leading to increased potency, selectivity, and metabolic stability.
-
Novel Scaffolds: It can serve as a starting material for the synthesis of more complex heterocyclic systems with potential biological activity. The indane ring is a feature in various bioactive molecules.[16]
-
Asymmetric Synthesis: As a chiral building block, it can be used in the enantioselective synthesis of complex target molecules.
Conclusion
(Tert-butoxycarbonylamino)-indan-2-yl-acetic acid is a valuable, albeit not extensively characterized, chemical entity. This guide has synthesized the available information and provided well-founded predictions to offer a comprehensive understanding of its chemical properties. The combination of a rigid carbocyclic core with versatile functional groups, all under the control of a standard protecting group, ensures its continued relevance in the design and synthesis of new chemical matter for biological exploration. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.
References
-
Zhu, X., et al. (2013). Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique with Optimal Wavelet Packet Transform Decomposition Frequency Band. Taylor & Francis Online. Available at: [Link][11]
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Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link][12]
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Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link][13]
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The Journal of Organic Chemistry. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Available at: [Link][5]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC. Retrieved February 20, 2026, from [Link][6]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (2020). PMC - NIH. Available at: [Link][15]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link][10]
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Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005). Sciforum. Available at: [Link][9]
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Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. (2012). PubMed. Available at: [Link][18]
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Three component reaction of indane-1,2,3-trione, tosylmethyl isocyanide and benzoic acid derivatives. (2025). ResearchGate. Available at: [Link][19]
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How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. Retrieved February 20, 2026, from [Link][14]
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Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link][4]
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2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link][20]
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Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005). Google Patents. Available at: [21]
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Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents. Retrieved February 20, 2026, from [22]
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(2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link][24]
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The stabilization of gallane and indane by a ring expanded carbene. (2015). PubMed. Available at: [Link][25]
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(2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid. (n.d.). Pharmacompass. Retrieved February 20, 2026, from [Link][26]
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